Product packaging for C.I. Acid Red 276(Cat. No.:CAS No. 61901-44-8)

C.I. Acid Red 276

Cat. No.: B15175169
CAS No.: 61901-44-8
M. Wt: 399.5 g/mol
InChI Key: CWFJIFORSKDLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Acid Red 276 (CAS 61901-44-8) is a synthetic azo dye with a molecular weight of 399.5 g/mol and the IUPAC name N,7-diphenyl-12H-benzo[a]phenazin-5-amine . As a member of the azo dye family, which constitutes about 70% of all organic colorants, its synthesis follows classic diazotization and azo coupling reactions, constructing the characteristic azo linkage (-N=N-) that serves as the chromophore . This compound is identified with the Color Index number Acid Red 276 and is also known under historical trade names such as Supranol Brilliant Red GW and Mitsui Acid Milling Red FG . In contemporary scientific research, this compound serves as a significant model compound in environmental and analytical chemistry. A primary research focus is its role in studying advanced remediation strategies for industrial wastewater. Investigations have explored its biodegradation under anaerobic conditions, where microbial communities facilitate reductive cleavage of the azo bond, and the efficacy of Advanced Oxidation Processes (AOPs), such as Fenton-like reactions, to achieve mineralization . The dye's environmental impact is a key driver of research, as studies have indicated that this compound can exhibit cytotoxic effects on human cell lines and has shown potential to induce mutations in microbial test systems like Salmonella typhimurium . The safety information for this compound includes the hazard statement H410, indicating it is hazardous to the aquatic environment . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H21N3 B15175169 C.I. Acid Red 276 CAS No. 61901-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61901-44-8

Molecular Formula

C28H21N3

Molecular Weight

399.5 g/mol

IUPAC Name

N,7-diphenyl-12H-benzo[a]phenazin-5-amine

InChI

InChI=1S/C28H21N3/c1-3-11-20(12-4-1)29-25-19-27-28(23-16-8-7-15-22(23)25)30-24-17-9-10-18-26(24)31(27)21-13-5-2-6-14-21/h1-19,29-30H

InChI Key

CWFJIFORSKDLNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5N3C6=CC=CC=C6

Origin of Product

United States

Foundational & Exploratory

Spectral Characteristics of C.I. Acid Red 276: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of C.I. Acid Red 276, an azo dye. The information is compiled to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this dye in their work.

Introduction

This compound, with the CAS number 61901-44-8, is a synthetic dye belonging to the extensive family of azo dyes.[1] These compounds are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a large conjugated system responsible for their color. The spectral properties of these dyes are of fundamental importance for their application and for understanding their behavior in various chemical and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number61901-44-8[1]
Molecular FormulaC₂₈H₂₁N₃[2]
Molecular Weight399.5 g/mol [1][2]
IUPAC NameN,7-diphenyl-12H-benzo[a]phenazin-5-amine[2]
InChI KeyCWFJIFORSKDLNH-UHFFFAOYSA-N[1]

Absorption Spectral Characteristics

The color of azo dyes like this compound is a direct result of their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule's extensive conjugated π-electron system, which includes the azo linkage.[1]

Azo dyes typically exhibit a strong and broad absorption band in the visible region, generally between 400 and 600 nm.[1] Additionally, absorption bands in the ultraviolet (UV) region, between 200 and 400 nm, are also characteristic, arising from electronic transitions within the aromatic structures, such as benzene and naphthalene rings.[1]

For comparative purposes, the maximum absorption wavelengths (λmax) of several other acid red dyes are presented in Table 2.

Table 2: UV-Vis Absorption Maxima (λmax) for Various Acid Red Dyes

Dye Nameλmax (nm)Solvent
Acid Red 1505, 531Not Specified
Acid Red 27523.4Methanol[1][3]
Acid Red B510Not Specified[4]

Based on this comparative data, it is highly probable that the λmax of this compound in a suitable solvent also lies within the 500-530 nm range.

Emission Spectral Characteristics

This compound is generally considered to be non-fluorescent.[1] The absorbed light energy is typically dissipated through non-radiative pathways, a common characteristic of many azo dyes. However, some related dyes do exhibit fluorescence. As a reference, Table 3 provides the excitation and emission maxima for some fluorescent red dyes.

Table 3: Exemplary Fluorescence Data for Related Red Dyes

Dye NameExcitation Max (nm)Emission Max (nm)
Acid Fuchsin540630
Texas Red596615
pHrodo Red560585

This table illustrates the principles of fluorescence spectroscopy, as this compound is generally non-fluorescent.[1]

Experimental Protocols

A detailed experimental protocol for the spectral analysis of this compound is not explicitly available. However, a general methodology based on standard practices for the UV-Vis spectrophotometry of azo dyes can be outlined.

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Spectral Measurement:

    • Rinse a cuvette with a small amount of the most dilute standard solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance is observed. This is the λmax.

  • Verification of Beer-Lambert Law: Plot a graph of absorbance at λmax versus the concentration of the standard solutions. A linear relationship that passes through the origin indicates that the Beer-Lambert law is obeyed in this concentration range.

  • Calculation of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert law plot (Slope = ε × path length). The path length of the cuvette is typically 1 cm.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectral analysis of an acid dye and the subsequent data analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis start Weigh Dye Sample dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute spectro Spectrophotometer Setup dilute->spectro blank Measure Blank spectro->blank measure Measure Sample Absorbance blank->measure find_lambda Identify λmax measure->find_lambda beer_plot Plot Beer's Law Graph find_lambda->beer_plot calc_epsilon Calculate Molar Absorptivity beer_plot->calc_epsilon

Experimental workflow for spectral analysis.

data_analysis_flow cluster_input Input Data cluster_processing Processing cluster_output Output Parameters absorbance Absorbance Spectra identify_peak Peak Wavelength (λmax) absorbance->identify_peak concentration Known Concentrations plot_data Absorbance vs. Concentration concentration->plot_data identify_peak->plot_data lambda_max λmax Value identify_peak->lambda_max linear_fit Linear Regression plot_data->linear_fit epsilon Molar Absorptivity (ε) linear_fit->epsilon r_squared Goodness of Fit (R²) linear_fit->r_squared

References

C.I. Acid Red 276 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential information regarding the molecular properties of C.I. Acid Red 276, a synthetic dye used in various industrial applications. The following sections detail its molecular formula and weight, presented for researchers, scientists, and professionals in drug development and related fields.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for experimental design, analytical method development, and chemical synthesis.

PropertyValueSource
Molecular Formula C₂₈H₂₁N₃[1]
Molecular Weight 399.5 g/mol [1][2][3]
CAS Number 61901-44-8[2]

Relationship between Molecular Formula and Molecular Weight

The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula. The diagram below illustrates this fundamental relationship for this compound.

G A Molecular Formula C₂₈H₂₁N₃ B Elemental Composition Carbon (C): 28 Hydrogen (H): 21 Nitrogen (N): 3 A->B determines D Molecular Weight Calculation (28 * 12.01) + (21 * 1.008) + (3 * 14.007) B->D used in C Atomic Weights (amu) C: ~12.01 H: ~1.008 N: ~14.007 C->D provides values for E Molecular Weight ~399.5 g/mol D->E results in

Figure 1: Calculation of Molecular Weight from Formula.

As there are no complex signaling pathways or experimental workflows associated with the basic molecular information of a dye like this compound, the provided information and diagram fulfill the core requirements of detailing its molecular weight and formula for a technical audience.

References

A Technical Guide to the Historical Industrial Applications of C.I. Acid Red 276

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 276, known by a variety of synonyms including Amaranth, FD&C Red No. 2, and C.I. 16185, is a synthetic azo dye with a significant history of use across multiple industries. This technical guide provides a comprehensive overview of its historical applications, focusing on its use in the food, textile, and leather industries, as well as its role as a biological stain. The guide details the chemical and physical properties of the dye, summarizes available quantitative data, and presents historical experimental protocols for its application and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the industrial past of this once-ubiquitous chemical.

Introduction

This compound, a monoazo dye, was a prominent colorant throughout the 20th century. Its vibrant red hue, water solubility, and cost-effectiveness made it a popular choice for a wide range of applications. The dye is principally the trisodium salt of 3-hydroxy-4-(4-sulfonato-1-naphthylazo)-2,7-naphthalenedisulfonate.[1] The history of this compound is marked by its widespread use and subsequent regulatory scrutiny, culminating in its ban for food and cosmetic use in the United States in 1976 due to safety concerns.[2][3] This guide will delve into the technical aspects of its historical industrial applications, providing a detailed look at the methods and practices of the time.

Chemical and Physical Properties

A comprehensive understanding of the historical applications of this compound requires familiarity with its fundamental properties. These characteristics influenced its suitability for various industrial processes.

PropertyValueReference
C.I. Generic Name Acid Red 276[4]
C.I. Number 16185[5]
CAS Number 915-67-3[1]
Synonyms Amaranth, FD&C Red No. 2, C.I. Food Red 9[5]
Chemical Formula C₂₀H₁₁N₂Na₃O₁₀S₃[6]
Molecular Weight 604.47 g/mol [6]
Appearance Reddish-brown to dark reddish-brown powder or granules[1]
Solubility Soluble in water[7]
Absorption Maximum (in water) ~520 nm[8]

Historical Industrial Applications

Food Industry

Prior to its ban in the United States in 1976, FD&C Red No. 2 was one of the most widely used color additives in the food industry.[2][3] It was utilized to impart a consistent and appealing red color to a vast array of products.

Typical Food Products Containing FD&C Red No. 2:

  • Beverages

  • Confectionery

  • Desserts and ice cream[8]

  • Cereals

  • Bakery products

  • Sausages[1]

  • Snack foods[1]

The Code of Federal Regulations, Title 21 (21CFR), Parts 70-82, governed the use of color additives, including their purity specifications and approved applications.[2] While specific historical concentration data for individual food products is scarce in readily available literature, the regulations provided a framework for its use. The eventual ban was a result of a controversial toxicological study, leading to its delisting for use in food, drugs, and cosmetics.[2][3]

Textile Industry

This compound was extensively used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[7] Its anionic nature allowed it to form strong bonds with the cationic sites on these fibers, particularly in an acidic dyebath.

Historical Wool Dyeing Process with Acid Dyes (General Protocol):

A typical historical process for dyeing wool with an acid dye like this compound would have involved the following steps:

  • Scouring: The wool fibers were first scoured to remove grease and impurities, ensuring even dye uptake.

  • Mordanting (Optional but common): While not always necessary for acid dyes, mordants such as alum or chrome were often used to improve color fastness. The wool would be simmered in a solution of the mordant prior to dyeing.

  • Dye Bath Preparation: The powdered dye was dissolved in hot water. The dyebath was then acidified, typically with acetic acid or sulfuric acid, to a specific pH to facilitate dye-fiber interaction.

  • Dyeing: The wetted wool was introduced into the dyebath, which was then gradually heated to a near-boil and maintained at that temperature for a set period, often with gentle agitation to ensure even dyeing.

  • Rinsing and Drying: After dyeing, the wool was thoroughly rinsed to remove any unfixed dye and then dried.

Leather Industry

In the leather industry, this compound was used to dye chrome-tanned leather. The cationic nature of chrome-tanned leather provided ideal sites for the anionic acid dye to bind, resulting in deep and vibrant red shades.

Historical Chrome-Tanned Leather Dyeing Process (General Protocol):

The dyeing of chrome-tanned leather with acid dyes historically followed a multi-step process within a rotating drum:

  • Washing and Neutralization: The tanned hides were first washed to remove residual tanning chemicals and then neutralized to a specific pH to prepare the leather for dyeing.

  • Dyeing: The leather was then drummed in a solution of the acid dye. The temperature of the dyebath and the duration of the drumming were critical parameters to control the depth of shade and penetration of the dye.

  • Fixation: After dyeing, a fixing agent, often an acid, was added to the drum to precipitate the dye within the leather fibers, enhancing wash fastness.

  • Fatliquoring: A fatliquor (an emulsion of oils) was then introduced to lubricate the leather fibers, imparting softness and flexibility.

  • Finishing: The dyed and fatliquored leather was then dried and subjected to various finishing processes to achieve the desired surface properties.

Biological Staining

While less documented than its industrial applications, Amaranth (this compound) was also used as a biological stain in histology and microscopy. Its anionic nature allowed it to stain basic (cationophilic) cellular components, such as cytoplasm and connective tissue, in shades of red. However, specific historical protocols detailing its use as a primary or counterstain are not widely available in current literature.

Experimental Protocols

The following sections provide more detailed historical experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound (Azo Coupling)

The synthesis of this compound, like other azo dyes, involves a two-step process of diazotization followed by azo coupling.

Diagram of Azo Dye Synthesis Workflow:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (e.g., Naphthionic Acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->DiazoniumSalt Acid Acid (e.g., HCl) Acid->DiazoniumSalt AzoDye Azo Dye (this compound) DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., R-salt) CouplingComponent->AzoDye

Caption: General workflow for the synthesis of an azo dye.

Methodology:

  • Diazotization: A primary aromatic amine (the diazo component), such as naphthionic acid, is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite is then added slowly to form the diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The cold diazonium salt solution is then added to a solution of the coupling component, which for this compound is a naphthol derivative such as R-salt (2-naphthol-3,6-disulfonic acid). The reaction is typically carried out under controlled pH conditions to facilitate the electrophilic aromatic substitution, resulting in the formation of the azo dye. The dye is then isolated, often by salting out, followed by filtration and drying.

Historical Analysis of FD&C Red No. 2 in Food

Prior to the advent of modern chromatographic techniques, the analysis of synthetic dyes in food was more rudimentary. However, methods were developed to extract and identify these colorants.

Diagram of Historical Food Dye Analysis Workflow:

G FoodSample Food Sample Extraction Extraction with appropriate solvent FoodSample->Extraction Purification Purification (e.g., wool dyeing, solvent partitioning) Extraction->Purification Identification Identification (e.g., paper chromatography, spectrophotometry) Purification->Identification Quantification Quantification (e.g., colorimetric comparison) Identification->Quantification

Caption: Generalized workflow for historical food dye analysis.

Methodology (Conceptual):

  • Extraction: The dye was extracted from the food matrix using a suitable solvent, often an aqueous or alcoholic solution.

  • Purification/Concentration: A common historical method for concentrating water-soluble acid dyes was the "wool dyeing" technique. A piece of clean, white wool yarn was boiled in the acidified food extract. The acid dye would preferentially bind to the wool. The dye was then stripped from the wool using a basic solution.

  • Identification: The purified dye solution could then be analyzed by methods such as paper chromatography, where the migration of the unknown dye was compared to that of a known standard of FD&C Red No. 2. Spectrophotometry could also be used to compare the absorption spectrum of the extracted dye with that of a standard.

  • Quantification: Quantification was often achieved through colorimetric methods, where the intensity of the color of the extracted dye solution was visually or spectrophotometrically compared to a series of standard solutions of known concentrations.

Regulatory History and Decline

The use of this compound in food, under the designation FD&C Red No. 2, came to an end in the United States in 1976.[2][3] This was a culmination of years of regulatory review and scientific debate. The Color Additives Amendments of 1960 required that all color additives be demonstrated as safe for their intended use.[2] FD&C Red No. 2 was placed on a provisional list, allowing its continued use while further safety studies were conducted.[9] However, a 1971 Soviet study raised concerns about its potential carcinogenicity.[3] Subsequent studies and reviews by the U.S. Food and Drug Administration (FDA) were inconclusive but could not definitively establish its safety, leading to the termination of its provisional listing for use in food, drugs, and cosmetics.[2][3][10]

Conclusion

This compound played a significant role in the industrial landscape of the 20th century, adding color to a vast range of consumer products. Its history is a compelling case study in the evolution of industrial chemistry, regulatory science, and consumer safety. While its use in food and cosmetics has been curtailed in many parts of the world, its legacy persists in the historical record of industrial practices and in the ongoing scientific discourse on the safety of food additives. This technical guide has provided a detailed overview of its historical applications, offering valuable insights for researchers and professionals in related fields.

References

C.I. Acid Red 276: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for C.I. Acid Red 276 before handling or use.

Introduction

This compound is an azo dye, a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). While widely used in various industrial applications, including textiles and research, it is imperative that professionals handling this substance are thoroughly familiar with its potential hazards and the requisite safety precautions. This guide provides an in-depth overview of the known safety information, handling procedures, and toxicological data related to this compound and similar azo dyes.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Serious Eye Damage/Eye Irritation: It is known to cause serious eye damage[1][2].

  • Hazardous to the Aquatic Environment (Acute and Chronic): The substance is very toxic to aquatic life with long-lasting effects[1][2].

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Serious eye damage/eye irritation1H318: Causes serious eye damage[1][2]
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life[1][2]
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects[1][2]

Toxicological Profile

Table 2: Toxicological Data for Selected Acid Dyes (for reference only)

SubstanceTestResultSource
Acid Red 52Acute oral toxicity (rat)LD50 > 1000 mg/kg bwEuropean Commission Scientific Committee on Consumer Products
Acid Red 5213-week study (gavage)NOAEL = 1000 mg/kg bw/dayEuropean Commission Scientific Committee on Consumer Products
C.I. Acid Red 114Carcinogenicity (rats, drinking water)Increased skin, liver, and other tumorsNational Toxicology Program
Acid Red 33Acute oral toxicity (rat)LD50 > 3160 mg/kg bwEuropean Commission Scientific Committee on Consumer Products

A significant concern with azo dyes is their metabolic cleavage into aromatic amines, some of which are known carcinogens. The metabolism of azo dyes can occur via azoreductases present in the liver and intestinal microflora.

Safety and Handling Precautions

Based on the known hazards of this compound and general practices for handling azo dyes, the following precautions are recommended.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation to control the dispersion of dust.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.

  • Contaminated work clothing should not be allowed out of the workplace.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Fire and Explosion Hazard

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and sulfur oxides.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent entry into sewers and public waters.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, a general workflow for evaluating the safety of an azo dye can be conceptualized.

AzoDyeSafetyWorkflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Toxicity cluster_in_vivo In Vivo Toxicity cluster_ecotox Ecotoxicity cluster_risk Risk Assessment p1 Identity and Purity iv1 Mutagenicity (Ames Test) p1->iv1 p2 Solubility iv2 Genotoxicity (e.g., Comet Assay) p2->iv2 p3 Partition Coefficient iv3 Cytotoxicity (Cell Lines) p3->iv3 inv1 Acute Toxicity (LD50) iv1->inv1 inv2 Skin/Eye Irritation iv2->inv2 inv3 Sensitization iv3->inv3 ra1 Hazard Identification inv1->ra1 inv4 Repeated Dose Toxicity inv2->inv4 ra2 Dose-Response Assessment inv4->ra2 eco1 Aquatic Toxicity (Fish, Daphnia) eco1->ra1 eco2 Biodegradation ra3 Exposure Assessment eco2->ra3 ra4 Risk Characterization ra1->ra4 ra2->ra4 ra3->ra4

Caption: General workflow for assessing the safety of an azo dye.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a substance that can cause serious eye damage and is very toxic to aquatic life. While specific quantitative toxicity data is limited, the potential for azo dyes to metabolize into harmful aromatic amines necessitates stringent adherence to safety protocols. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, wear the recommended personal protective equipment, and follow established safe handling and disposal practices to minimize exposure and environmental impact.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Red 276 in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a foundational protocol for the use of C.I. Acid Red 276 as an acid dye in histological applications. Given the limited specific literature on this dye for tissue staining, the following information is based on the general principles of acid dyes and their established roles in histology.

Introduction to this compound

This compound is an anionic dye, a characteristic that defines its utility in histological staining.[1] Acid dyes, in general, are used to stain basic (acidophilic) tissue components.[2] The staining mechanism relies on the electrostatic attraction between the negatively charged chromophore of the dye and positively charged groups on proteins and other macromolecules within the tissue.[2][3] This interaction is typically favored under acidic conditions, which enhance the positive charge of tissue proteins.[1]

The primary targets for acid dyes in tissues are components rich in proteins, such as the cytoplasm, muscle fibers, collagen, and mitochondria.[2][4] Therefore, this compound is expected to be an effective counterstain for nuclear stains (like hematoxylin) or as a component in differential staining techniques, such as trichrome methods, to distinguish between different connective tissue elements.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N,7-diphenyl-12H-benzo[a]phenazin-5-amine[7]
C.I. Number Not specified in searches
CAS Number 61901-44-8[7][8]
Molecular Formula C₂₈H₂₁N₃[7]
Molecular Weight 399.5 g/mol [7]

Table 2: Key Parameters for the General Staining Protocol

ParameterRecommended Value/RangeNotes
Fixative 10% Neutral Buffered FormalinOther fixatives may be suitable but require optimization.
Section Thickness 4-5 µmStandard for paraffin-embedded tissues.
Staining Solution 0.5% - 1.0% (w/v) this compound in 1% Acetic AcidConcentration may need adjustment based on desired staining intensity.
Staining Time 3-5 minutesOptimal time should be determined empirically.
Differentiation 70% EthanolBrief rinse to remove excess stain.
Nuclear Counterstain Weigert's Iron HematoxylinProvides a stable, acid-resistant nuclear stain.[6]

Experimental Protocols

Principle of Staining

The protocol described below utilizes this compound as a cytoplasmic counterstain following nuclear staining with Weigert's iron hematoxylin. As an acid dye, this compound will bind to the positively charged amino groups of proteins in the cytoplasm, muscle, and collagen, staining them in shades of red. The hematoxylin, a basic dye complex, will stain the negatively charged nucleic acids in the cell nuclei a purplish-blue.[3]

Diagram of Staining Mechanism

cluster_tissue Tissue Section (Acidophilic) cluster_dye Dye Solution Tissue Cytoplasmic Proteins (e.g., Collagen, Muscle) Positively Charged (+) Dye This compound Anionic Dye (-) Dye->Tissue Electrostatic Attraction

Caption: Electrostatic interaction between this compound and tissue.

Required Materials
  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Hydrochloric acid

  • Ethanol (absolute, 95%, and 70%)

  • Xylene or xylene substitute

  • Paraffin-embedded tissue sections on slides

  • Staining jars

  • Mounting medium and coverslips

Solution Preparation
  • This compound Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

    • Add 1.0 mL of glacial acetic acid.

    • Mix well and filter before use.

  • Weigert's Iron Hematoxylin:

    • Prepare fresh by mixing equal parts of Solution A and Solution B immediately before use.

  • Acid Alcohol (1% HCl in 70% Ethanol):

    • Add 1 mL of concentrated hydrochloric acid to 99 mL of 70% ethanol.

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Transfer to absolute ethanol: 2 changes, 3 minutes each.

    • Transfer to 95% ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Nuclear Staining:

    • Immerse in freshly mixed Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in acid alcohol with quick dips (1-3 seconds) until the background is clear.

    • Wash in running tap water for 5 minutes.

    • "Blue" the sections in Scott's tap water substitute or alkaline water for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the 0.5% this compound solution for 3-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each), absolute ethanol (2 changes, 1 minute each).

    • Clear in xylene or xylene substitute: 2 changes, 3 minutes each.

    • Mount with a permanent mounting medium and apply a coverslip.

Expected Results
  • Nuclei: Blue to black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Pink or red

  • Erythrocytes: Red

Workflow and Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from tissue preparation to final analysis.

References

Application Notes and Protocols for C.I. Acid Red 276 in Textile Dyeing of Wool and Silk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of wool and silk fibers with C.I. Acid Red 276. The following procedures are based on established principles of acid dyeing for protein fibers. Optimal conditions for specific applications should be determined through laboratory-scale trials.

Introduction

This compound is an acid dye used for coloring protein fibers such as wool and silk.[1] Acid dyes are anionic molecules that form ionic bonds with the cationic amino groups in protein fibers under acidic conditions.[2] The dyeing process is typically carried out in a heated, acidic dyebath to ensure efficient dye uptake and fixation, resulting in vibrant and durable coloration.[1][3] The control of pH, temperature, and the use of auxiliary chemicals are critical for achieving level and reproducible dyeing.

Materials and Equipment

  • Dye: this compound

  • Substrates: Scoured wool and silk fabric or yarn

  • pH Control: Acetic acid or citric acid

  • Levelling Agent: Anionic or non-ionic levelling agent suitable for acid dyes

  • Wetting Agent: Non-ionic wetting agent (e.g., Synthrapol)

  • Glauber's Salt (Sodium Sulfate): Optional, as a leveling agent.

  • Dyeing Vessel: Stainless steel or enamel pot

  • Heating and Stirring Apparatus: Hot plate with magnetic stirrer or a laboratory dyeing machine

  • pH Meter

  • Standard Laboratory Glassware

  • Personal Protective Equipment: Gloves, safety glasses, lab coat

Experimental Protocols

Pre-treatment of Substrates

Proper preparation of the wool and silk is crucial for uniform dyeing. Scouring is necessary to remove natural oils, waxes, and any sizing materials.

  • Prepare a scouring bath containing 0.5-1.0 g/L of a non-ionic wetting agent (e.g., Synthrapol) and 0.5-1.0 g/L of sodium carbonate (for wool) or a neutral soap (for silk).

  • The liquor-to-goods ratio (the ratio of the volume of liquid to the weight of the fabric) should be between 20:1 and 40:1.

  • For wool, scour at 50-60°C for 30 minutes.

  • For silk, scour at 70-80°C for 30 minutes.

  • Rinse the scoured material thoroughly with warm water, then cold water, until all scouring agents are removed.

Dye Bath Preparation and Dyeing Protocol

The following protocol is a general procedure for exhaust dyeing. The quantities are provided as a percentage of the weight of the fiber (% o.w.f.).

  • Set the liquor-to-goods ratio to 30:1.

  • Add the required amount of water to the dyeing vessel and start heating.

  • Add a levelling agent (0.5-1.5% o.w.f.) to the dyebath.[4]

  • Adjust the pH of the dyebath to the desired value using acetic acid or citric acid. For wool, a pH of 4.5-5.5 is recommended, while for silk, a pH of 4.0-5.0 is suitable.

  • In a separate container, dissolve the pre-weighed this compound powder in a small amount of hot water to create a stock solution.

  • Add the dye stock solution to the dyebath and stir well.

  • Introduce the pre-wetted wool or silk material into the dyebath at approximately 40°C.

  • Raise the temperature of the dyebath to the dyeing temperature at a rate of 1-2°C per minute. The recommended dyeing temperature for wool is 95-100°C, and for silk is 85-90°C.[5][6]

  • Hold the dyeing at the final temperature for 45-60 minutes, with continuous gentle agitation to ensure even dyeing.

  • After the dyeing time has elapsed, allow the dyebath to cool down slowly to about 60-70°C before removing the dyed material.

Post-treatment
  • Rinse the dyed material in warm water (around 40-50°C).

  • Perform a soaping treatment to remove any unfixed dye. Wash the material in a solution containing 1-2 g/L of a neutral soap or non-ionic detergent at 50-60°C for 15-20 minutes.

  • Rinse thoroughly with cold water until the water runs clear.

  • Squeeze or centrifuge to remove excess water and then air dry.

Data Presentation

The following tables summarize the recommended dyeing parameters for this compound on wool and silk, based on general knowledge of acid dyeing.

Table 1: Recommended Dyeing Parameters for this compound

ParameterWoolSilk
Dye Concentration (% o.w.f.) 0.5 - 4.00.5 - 3.0
Liquor-to-Goods Ratio 20:1 - 40:120:1 - 40:1
pH 4.5 - 5.54.0 - 5.0
Levelling Agent (% o.w.f.) 0.5 - 1.50.5 - 1.5
Dyeing Temperature 95 - 100°C85 - 90°C
Dyeing Time 45 - 60 min45 - 60 min

Table 2: Typical Colorfastness Properties of Acid Dyes on Protein Fibers

Fastness PropertyWoolSilk
Lightfastness (ISO 105-B02) 4-54
Wash Fastness (ISO 105-C06) 3-43
Rubbing Fastness (ISO 105-X12) 4-5 (Dry), 3-4 (Wet)4 (Dry), 3 (Wet)

Note: These are typical values and may vary depending on the specific dyeing conditions and the depth of shade.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the textile dyeing process with this compound.

G Textile Dyeing Workflow for this compound cluster_prep Pre-treatment cluster_dyeing Dyeing cluster_post Post-treatment Scouring Scouring (Removal of Impurities) Rinsing1 Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation (Dye, Auxiliaries, pH Adjustment) Rinsing1->Dye_Bath_Prep Dyeing_Process Exhaust Dyeing (Temperature Profile) Dye_Bath_Prep->Dyeing_Process Rinsing2 Rinsing Dyeing_Process->Rinsing2 Soaping Soaping (Removal of Unfixed Dye) Rinsing2->Soaping Rinsing3 Final Rinsing Soaping->Rinsing3 Drying Drying Rinsing3->Drying

Caption: General workflow for dyeing wool and silk with this compound.

Signaling Pathway of Dye-Fiber Interaction

The diagram below illustrates the principle of ionic bonding between an acid dye and a protein fiber in an acidic medium.

G Acid Dye Interaction with Protein Fiber Fiber Protein Fiber -NH2 Protonated_Fiber Protonated Fiber -NH3+ Fiber:amino->Protonated_Fiber:cation Protonation Acid Acidic Medium H+ Acid:proton->Protonated_Fiber:cation Dyed_Fiber Dyed Fiber -NH3+...-O3S-Dye (Ionic Bond) Protonated_Fiber:cation->Dyed_Fiber:bond Dye Acid Dye Dye-SO3- Dye:anion->Dyed_Fiber:bond Ionic Interaction

Caption: Ionic bonding mechanism between an acid dye and a protein fiber.

References

Application Notes and Protocols for the Electrochemical Degradation of C.I. Acid Red 276

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 276 is a synthetic azo dye whose extensive use in various industries leads to its presence in wastewater, posing environmental concerns. Electrochemical advanced oxidation processes (EAOPs) are a promising technology for the degradation of such recalcitrant organic pollutants. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex dye molecules into simpler, less harmful compounds, and ultimately, to achieve complete mineralization to CO₂, water, and inorganic ions.[1]

This document provides detailed application notes and protocols for the electrochemical degradation of this compound. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following protocols and data are based on studies of structurally similar azo dyes, such as Acid Red 1, Acid Red 18, and Acid Red G. Researchers should consider these protocols as a starting point and optimize the experimental conditions for their specific application.

Data Presentation

The following tables summarize quantitative data from the electrochemical degradation of various acid red dyes, providing a comparative overview of different experimental conditions and their outcomes.

Table 1: Anodic Oxidation of Acid Red Dyes

DyeAnode MaterialCurrent Density (mA/cm²)Initial pHElectrolyteTreatment Time (min)Color Removal (%)COD Removal (%)TOC Removal (%)Reference
Acid Red 18PbO₂8.6Not specifiedNot specified12099.980.0-[2]
Acid Red 73Yttrium-doped Ti/SnO₂-SbNot specifiedNot specifiedNaClNot specifiedIncreased with NaCl conc.Increased with NaCl conc.-[3]
Acid Red INot specifiedNot specifiedNot specifiedNaCl160-86.0 (Degradation)-[4]

Table 2: Electro-Fenton Degradation of Acid Red Dyes

DyeAnode MaterialCathode MaterialCurrent Density (mA/cm²)Initial pHFe²⁺ Conc. (mM)Treatment Time (min)Color Removal (%)COD Removal (%)TOC Removal (%)Reference
Acid Red GIron PlateGraphite Felt203In-situ8094.05--[5]
Acid Red 1BDDAir-diffusion6031.0180>95-63.0[6]
Acid Red 97Not specifiedNot specified300 mA (total)Not specified0.2300--95.0 (Mineralization)[4]

Experimental Protocols

The following are detailed methodologies for the key electrochemical degradation experiments. These should be adapted and optimized for this compound.

Protocol 1: Anodic Oxidation

Objective: To degrade this compound using anodic oxidation.

Materials:

  • Electrochemical reactor (undivided cell)

  • Anode: Boron-Doped Diamond (BDD) or PbO₂

  • Cathode: Stainless steel or graphite

  • DC power supply

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer for color measurement

  • COD and TOC analyzer

  • This compound solution of known concentration

  • Supporting electrolyte (e.g., 0.1 M Na₂SO₄ or NaCl)

  • Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare the desired volume of the working solution with the target initial dye concentration and supporting electrolyte concentration.

  • Adjust the initial pH of the solution to the desired value using H₂SO₄ or NaOH.

  • Pour the solution into the electrochemical reactor and place it on a magnetic stirrer.

  • Place the anode and cathode in the solution, ensuring they are parallel and at a fixed distance.

  • Connect the electrodes to the DC power supply.

  • Turn on the magnetic stirrer to ensure homogeneity.

  • Apply the desired constant current density to the system.

  • Withdraw samples at regular time intervals.

  • Analyze the samples for color removal (using a spectrophotometer at the maximum wavelength of the dye), COD, and TOC.

  • Continue the experiment until the desired level of degradation is achieved or for a predetermined duration.

Protocol 2: Electro-Fenton Process

Objective: To degrade this compound using the electro-Fenton process.

Materials:

  • Electrochemical reactor (undivided cell)

  • Anode: Platinum (Pt) or Boron-Doped Diamond (BDD)

  • Cathode: Carbon felt or air-diffusion electrode

  • DC power supply

  • Air pump (for air-diffusion cathode)

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer, COD, and TOC analyzer

  • This compound solution

  • Supporting electrolyte (e.g., 0.05 M Na₂SO₄)

  • Catalyst: FeSO₄·7H₂O

  • Acids (e.g., H₂SO₄) for pH adjustment to ~3[7]

Procedure:

  • Prepare the working solution of this compound with the supporting electrolyte.

  • Adjust the initial pH of the solution to 3.0 using H₂SO₄.[5][6]

  • Add the FeSO₄·7H₂O catalyst to the solution to achieve the desired Fe²⁺ concentration (e.g., 0.1-1.0 mM).[6]

  • Transfer the solution to the electrochemical reactor with a magnetic stir bar.

  • Set up the electrodes in the reactor.

  • If using an air-diffusion cathode, start bubbling air or oxygen near the cathode surface.

  • Turn on the magnetic stirrer.

  • Apply the desired constant current density.

  • Collect samples at specific time points for analysis of color, COD, and TOC.

  • Monitor the pH during the experiment and adjust if necessary, as the optimal pH for the Fenton reaction is around 3.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

General Degradation Pathway of Sulfonated Azo Dyes A This compound (Azo Dye Structure) B Cleavage of Azo Bond (-N=N-) (Decolorization) A->B •OH attack C Aromatic Intermediates (e.g., Naphthalenic and Benzenic derivatives) B->C D Ring Opening C->D •OH attack E Short-chain Carboxylic Acids (e.g., Oxalic acid, Formic acid) D->E F Mineralization (CO2, H2O, SO4²⁻, NO₃⁻) E->F •OH attack

Caption: Generalized degradation pathway for sulfonated azo dyes.

Experimental Workflow for Electrochemical Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Solution (this compound) B Add Supporting Electrolyte (e.g., Na₂SO₄) A->B C Adjust Initial pH B->C D Set up Electrochemical Reactor C->D E Apply Current Density D->E F Collect Samples at Intervals E->F G Measure Absorbance (Color Removal) F->G H Analyze COD F->H I Analyze TOC F->I

Caption: Experimental workflow for electrochemical degradation.

Key Operational Parameters in Electrochemical Degradation Degradation Degradation Efficiency (Color, COD, TOC Removal) Current Current Density Current->Degradation Influences •OH generation pH Initial pH pH->Degradation Affects reaction kinetics Electrolyte Electrolyte Concentration Electrolyte->Degradation Affects conductivity and by-product formation Anode Anode Material Anode->Degradation Determines O₂ evolution overpotential Concentration Initial Dye Concentration Concentration->Degradation Impacts mass transfer limitations

Caption: Interplay of key operational parameters.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Acid Red 276 Staining for Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the consistency of C.I. Acid Red 276 staining in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in tissue staining?

This compound is an anionic acid dye. In histological applications, acid dyes are typically used to stain basic tissue components such as the cytoplasm, muscle, and collagen.[1] The staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and positively charged proteins in the tissue.

Q2: What are the critical factors that influence the consistency of this compound staining?

Several factors can impact the consistency of staining, including:

  • Fixation: Inadequate or inconsistent fixation can alter tissue morphology and protein availability for dye binding.

  • Tissue Processing: Variations in dehydration, clearing, and paraffin infiltration can affect tissue permeability to the dye.

  • Staining Protocol Parameters: Dye concentration, pH of the staining solution, incubation time, and temperature are all critical variables.

  • Reagent Quality: The purity and age of the this compound dye lot and other reagents can introduce variability.

  • Rinsing and Dehydration Steps: Improper rinsing can lead to background staining, while inconsistent dehydration can affect the final color intensity.

Q3: How does the pH of the staining solution affect this compound staining?

For acid dyes like this compound, the pH of the staining solution is a crucial factor. An acidic environment (lower pH) increases the positive charge on tissue proteins, which enhances the electrostatic attraction with the anionic dye molecules, generally leading to more intense staining.[1] Conversely, a higher pH can reduce staining intensity.

Troubleshooting Guide

Issue 1: Uneven or Patchy Staining

  • Question: My tissue sections show uneven or patchy staining with this compound. What could be the cause and how can I fix it?

  • Answer: Uneven staining can result from several issues throughout the histological process. Here are the most common causes and their solutions:

Potential Cause Recommended Solution
Incomplete Deparaffinization Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times. Residual wax will prevent the aqueous dye solution from penetrating the tissue evenly.
Inadequate Fixation Optimize fixation time and ensure the fixative volume is sufficient for the tissue size. Poor fixation can lead to inconsistent dye binding.
Air Bubbles Trapped on the Slide When introducing the staining solution, apply it gently to one end of the slide and allow it to flow evenly over the tissue section to prevent air bubbles.
Contaminated Reagents Filter the this compound staining solution before use to remove any precipitates. Ensure all other reagents are clean and free of contaminants.

Issue 2: Weak or Pale Staining

  • Question: The staining with this compound is consistently too light. How can I increase the staining intensity?

  • Answer: Weak staining is often related to the staining protocol itself or issues with the reagents.

Potential Cause Recommended Solution
Suboptimal pH of Staining Solution Lower the pH of the this compound solution. An acidic pH (e.g., pH 4-5) generally enhances staining with acid dyes. You can adjust the pH using a weak acid like acetic acid.
Insufficient Staining Time Increase the incubation time of the tissue sections in the this compound solution.
Low Dye Concentration Prepare a fresh staining solution with a slightly higher concentration of this compound.
Over-differentiation If your protocol includes a differentiation step, reduce the time in the differentiating solution or use a less aggressive differentiator.
Deteriorated Dye Use a fresh bottle of this compound from a reputable supplier. Dyes can degrade over time, leading to weaker staining.

Issue 3: Overstaining or Lack of Differentiation

  • Question: My tissues are too dark, and I cannot distinguish different cellular components. What should I do?

  • Answer: Overstaining can obscure important morphological details. The following adjustments can help achieve the desired level of staining.

Potential Cause Recommended Solution
Excessive Staining Time Reduce the incubation time in the this compound solution.
High Dye Concentration Dilute the this compound staining solution.
Inadequate Differentiation Introduce or optimize a differentiation step after staining. This typically involves a brief rinse in a weak acid solution to remove excess dye.
Staining Solution pH is Too Low While acidic pH enhances staining, a very low pH might lead to excessive and non-specific binding. Try a slightly higher pH if overstaining is a persistent issue.

Issue 4: Batch-to-Batch Staining Variability

  • Question: I am observing significant differences in staining intensity between different batches of slides. How can I improve consistency?

  • Answer: Batch-to-batch variability is a common challenge in histology. Implementing standardized procedures and controls is key to minimizing this issue.

Potential Cause Recommended Solution
Inconsistent Protocol Execution Adhere strictly to a standardized and documented staining protocol. Use timers for all incubation steps.
Variations in Reagent Preparation Prepare fresh staining solutions for each batch, or if using a stock solution, ensure it is well-mixed and within its expiry date. Always use calibrated equipment for measurements.
Differences in Dye Lots If you suspect variability between dye lots, perform a validation experiment with the new lot against the old one using control tissues before staining experimental samples.
Fluctuations in Environmental Conditions Maintain a consistent room temperature and humidity in the laboratory, as these can affect reagent evaporation and reaction rates.
Inconsistent Tissue Processing Ensure all tissues are processed using the same protocol, including fixation time, processing schedules, and section thickness.

Experimental Protocols

Protocol for Optimizing this compound Staining Consistency

This protocol provides a framework for systematically optimizing the key parameters of your this compound staining protocol to achieve consistent and reproducible results.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1% (w/v) stock solution of this compound in distilled water.

  • Prepare a series of working solutions with varying dye concentrations (e.g., 0.1%, 0.5%, 1.0%).

  • Prepare a buffer solution (e.g., acetate buffer) to adjust the pH of the working solutions to different levels (e.g., pH 4.0, 4.5, 5.0, 5.5).

2. Tissue Preparation:

  • Use consistently prepared formalin-fixed, paraffin-embedded (FFPE) tissue sections of uniform thickness (e.g., 4-5 µm).

  • Include a positive control tissue known to stain well with acid dyes (e.g., muscle or connective tissue).

3. Deparaffinization and Rehydration:

  • Deparaffinize sections in xylene (2 changes, 5 minutes each).

  • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

  • Rinse in distilled water.

4. Staining Parameter Optimization:

  • Divide the slides into experimental groups to test one variable at a time, keeping other parameters constant.

Table of Staining Optimization Parameters:

Parameter Range to Test Rationale
Dye Concentration 0.1%, 0.5%, 1.0% (w/v)To determine the optimal signal-to-noise ratio.
pH of Staining Solution 4.0, 4.5, 5.0, 5.5To find the pH that provides the best balance of staining intensity and specificity.
Incubation Time 5, 10, 15, 20 minutesTo identify the shortest time required for complete and consistent staining.
Temperature Room Temperature (20-25°C), 37°CTo assess if a slightly elevated temperature can improve staining kinetics and consistency.

5. Post-Staining Rinsing and Dehydration:

  • After staining, rinse slides briefly in a solution with the same pH as the staining solution to remove excess dye without altering the staining.

  • Dehydrate sections through graded alcohols: 95% (1 change, 1 minute), 100% (2 changes, 1 minute each).

  • Clear in xylene (2 changes, 2 minutes each).

  • Mount with a permanent mounting medium.

6. Evaluation of Staining Consistency:

  • Visually assess the staining quality under a microscope for intensity, uniformity, and specificity.

  • For quantitative analysis, capture digital images of the stained sections under consistent lighting conditions.

  • Use image analysis software to measure staining intensity and variability across different conditions. Techniques like color deconvolution can help to specifically quantify the contribution of the red stain.

Visualizations

TroubleshootingWorkflow Start Inconsistent Staining Observed Uneven Uneven/Patchy Staining? Start->Uneven Intensity Weak or Overstained? Uneven->Intensity No Deparaffinization Check Deparaffinization Uneven->Deparaffinization Yes Batch Batch-to-Batch Variability? Intensity->Batch No AdjustTime Adjust Staining Time Intensity->AdjustTime Yes StandardizeProtocol Standardize Protocol Batch->StandardizeProtocol Yes End Consistent Staining Achieved Batch->End No Fixation Review Fixation Protocol Deparaffinization->Fixation Bubbles Improve Slide Handling Fixation->Bubbles Bubbles->End AdjustConc Adjust Dye Concentration AdjustTime->AdjustConc AdjustpH Optimize Staining pH AdjustConc->AdjustpH AdjustpH->End ReagentQC Implement Reagent QC StandardizeProtocol->ReagentQC ControlSlides Use Control Slides ReagentQC->ControlSlides ControlSlides->End

Caption: Troubleshooting workflow for inconsistent this compound staining.

OptimizationProtocol Start Start Optimization PrepareSlides Prepare Standardized Tissue Slides Start->PrepareSlides VaryConc Vary Dye Concentration PrepareSlides->VaryConc VarypH Vary Staining pH VaryConc->VarypH VaryTime Vary Incubation Time VarypH->VaryTime VaryTemp Vary Temperature VaryTime->VaryTemp Evaluate Evaluate Staining (Visual & Quantitative) VaryTemp->Evaluate End Optimized Protocol Evaluate->End

Caption: Experimental workflow for optimizing this compound staining protocol.

References

Technical Support Center: Enhancing C.I. Acid Red 276 Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic degradation of C.I. Acid Red 276. Given the limited specific data for this compound, this guide draws upon established principles and experimental data from structurally similar azo dyes, such as C.I. Acid Red 27, 1, 14, 18, 73, and 88.

Troubleshooting Guide

This guide addresses common issues encountered during the photocatalytic degradation of this compound.

Issue Potential Cause Troubleshooting Steps
Slow or No Degradation Incorrect pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and the generation of reactive oxygen species.[1][2][3]- Determine the point of zero charge (pzc) of your catalyst. For TiO₂, the surface is positively charged at pH < 6.5 and negatively charged at pH > 6.5.[3] - Since Acid Red 276 is an anionic dye, a lower pH (typically 3-6) is often optimal as it promotes electrostatic attraction between the positively charged catalyst surface and the negatively charged dye molecules.[4] - Systematically vary the pH of the solution (e.g., from 3 to 9) to find the optimal condition for your specific catalyst and setup.[4][5]
Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to turbidity, blocking light penetration and causing light scattering.[6][7]- Start with a moderate catalyst concentration (e.g., 0.5-1.0 g/L) and perform a series of experiments with varying dosages (e.g., 0.25 g/L to 2.0 g/L) to identify the optimal loading.[3][5] - Observe the solution for excessive turbidity at higher concentrations, which can hinder the reaction.[7]
Insufficient Light Intensity or Inappropriate Wavelength: The photocatalyst requires sufficient energy to generate electron-hole pairs. The light source must emit photons with energy greater than or equal to the catalyst's bandgap.- Ensure your light source (e.g., UV lamp, Xenon lamp) is functioning correctly and provides adequate intensity. - Verify that the emission spectrum of your lamp is appropriate for the bandgap of your chosen photocatalyst (e.g., UV-A for TiO₂). - Position the light source to ensure uniform illumination of the reactor.
Incomplete Degradation High Initial Dye Concentration: A high concentration of the dye can prevent light from reaching the catalyst's surface, reducing the generation of hydroxyl radicals.[8]- Perform experiments with a range of initial dye concentrations (e.g., 10-100 mg/L) to determine the optimal starting concentration for your system.[5] - For highly concentrated solutions, consider a pre-dilution step or a longer reaction time.
Formation of Stable Intermediates: The degradation of complex azo dyes can produce more stable intermediate compounds that are resistant to further oxidation.[8]- Monitor the degradation process using techniques like HPLC or LC-MS to identify the formation of intermediates. - Consider adding an oxidizing agent like hydrogen peroxide (H₂O₂) to enhance the generation of hydroxyl radicals and promote the degradation of recalcitrant intermediates.[6][9]
Catalyst Deactivation: The catalyst surface can be fouled by adsorbed intermediates or byproducts, reducing its activity over time.[10]- After the experiment, recover the catalyst by filtration or centrifugation, wash it with distilled water and a suitable solvent (e.g., ethanol), and dry it before reuse. - In some cases, a self-cleaning process under UV irradiation in a clean medium can restore catalyst activity.[10]
Inconsistent Results Poor Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for the reaction.- Use an ultrasonic bath to disperse the catalyst in the dye solution before starting the experiment.[5] - Maintain continuous stirring throughout the experiment to keep the catalyst suspended.
Temperature Fluctuations: While photocatalysis is less sensitive to temperature than thermocatalysis, significant variations can affect reaction kinetics. Optimal temperatures are typically between 20-80°C.[7]- Use a water bath or a temperature-controlled reactor to maintain a constant temperature during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photocatalytic degradation of this compound?

A1: The photocatalytic degradation of azo dyes like this compound is an advanced oxidation process (AOP). It involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon irradiation of a semiconductor photocatalyst (e.g., TiO₂, ZnO) with suitable light. These radicals attack the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule, breaking it down into smaller, less colored, and often less toxic intermediates.[8][11] Ultimately, complete mineralization can convert these intermediates into CO₂, H₂O, and inorganic ions such as nitrates and sulfates.[8]

Q2: Which type of photocatalyst is most effective for this compound degradation?

A2: Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used and effective photocatalysts due to their high reactivity, chemical stability, non-toxicity, and low cost.[3][4][6] The efficiency of these catalysts can be further enhanced by doping with metals or non-metals, or by creating composites with other materials like zeolites or reduced graphene oxide to improve light absorption and reduce electron-hole recombination.[2][4]

Q3: How does pH affect the degradation efficiency?

A3: The pH of the solution is a critical parameter. This compound is an anionic dye. In acidic conditions (pH below the catalyst's point of zero charge), the surface of catalysts like TiO₂ becomes positively charged, which promotes the adsorption of the negatively charged dye molecules through electrostatic attraction.[2][3] This enhanced adsorption can lead to higher degradation efficiency. Therefore, an acidic pH is generally favored for this type of dye.[4]

Q4: Can I reuse the photocatalyst?

A4: Yes, one of the advantages of heterogeneous photocatalysis is the ability to recover and reuse the catalyst. After a reaction cycle, the catalyst can be separated from the solution (e.g., by centrifugation or filtration), washed with deionized water and/or an appropriate solvent to remove adsorbed species, and then dried.[10] The stability and reusability of the catalyst should be checked over several cycles, as its activity may decrease due to surface fouling.[10]

Q5: How can I monitor the degradation of this compound?

A5: The degradation process is most commonly monitored by UV-Visible spectrophotometry. The disappearance of the color can be tracked by measuring the absorbance at the dye's maximum wavelength (λmax). For a more comprehensive analysis of mineralization, Total Organic Carbon (TOC) analysis is recommended, as it measures the conversion of organic carbon to CO₂.[12] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the parent dye and its degradation intermediates.[13]

Quantitative Data Summary

The following tables summarize the effect of key experimental parameters on the degradation of Acid Red dyes, based on data from related compounds.

Table 1: Effect of Catalyst Dosage on Degradation Efficiency

CatalystDye (Concentration)Catalyst Dosage (g/L)Degradation Efficiency (%)Time (min)Reference
Nano ZnOAcid Red 27 (5x10⁻⁴ M)0.5~5560[6]
Nano ZnOAcid Red 27 (5x10⁻⁴ M)1.0~6560[6]
Nano ZnOAcid Red 27 (5x10⁻⁴ M)2.0~6860[6]
Nano ZnOAcid Red 27 (5x10⁻⁴ M)3.0~6560[6]
TiO₂/ZeoliteAcid Red 18 (Variable)0.8896.3125[4]
Fe₃O₄@SiO₂/...Acid Red 14 (100 mg/L)0.12577.160[5]
Fe₃O₄@SiO₂/...Acid Red 14 (100 mg/L)0.510060[5]

Table 2: Effect of pH on Degradation Efficiency

CatalystDyeInitial pHDegradation Efficiency (%)Time (min)Reference
MIONPsAcid Red 13.599.160[14]
MIONPsAcid Red 16.592.060[14]
MIONPsAcid Red 110.5~8560[14]
TiO₂/ZeoliteAcid Red 183~85125[4]
TiO₂/ZeoliteAcid Red 186.596.3125[4]
TiO₂/ZeoliteAcid Red 189~78125[4]
Fe₃O₄@SiO₂/...Acid Red 14398.160[5]
Fe₃O₄@SiO₂/...Acid Red 14510060[5]
Fe₃O₄@SiO₂/...Acid Red 141153.460[5]

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency

CatalystInitial Dye Concentration (mg/L)Degradation Efficiency (%)Time (min)Reference
Fe₃O₄@SiO₂/...1010030[5]
Fe₃O₄@SiO₂/...5010045[5]
Fe₃O₄@SiO₂/...10085.360[5]
TiO₂10~98180[7]
TiO₂30~90180[7]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound

This protocol provides a general methodology for a batch photocatalytic experiment. Researchers should optimize the parameters based on their specific catalyst and experimental setup.

1. Materials and Reagents:

  • This compound

  • Photocatalyst (e.g., TiO₂ P25, synthesized ZnO)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a suitable light source (e.g., UV lamp)

  • Magnetic stirrer and stir bar

  • pH meter

  • UV-Visible Spectrophotometer

2. Preparation of Dye Solution:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Prepare the working solution of the desired concentration (e.g., 20 mg/L) by diluting the stock solution.

3. Experimental Procedure:

  • Add a specific volume of the dye solution (e.g., 100 mL) to the photoreactor.

  • Add the desired amount of photocatalyst (e.g., 1.0 g/L) to the solution.

  • Place the reactor on a magnetic stirrer and disperse the catalyst in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Measure the initial pH of the solution and adjust it to the desired value using HCl or NaOH.

  • Take an initial sample (t=0) and centrifuge or filter it to remove the catalyst particles.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the solution at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes). Immediately separate the catalyst from the sample.

  • Analyze the concentration of the dye in the supernatant using a UV-Visible spectrophotometer at its λmax.

  • The degradation efficiency can be calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

4. Data Analysis:

  • Plot the degradation efficiency as a function of time.

  • To study the kinetics, plot ln(C₀/Cₜ) versus time. A linear plot suggests pseudo-first-order kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_photocatalysis Photocatalysis cluster_analysis Analysis prep_dye Prepare this compound Working Solution add_catalyst Add Catalyst to Dye Solution prep_dye->add_catalyst prep_catalyst Weigh Photocatalyst prep_catalyst->add_catalyst dark_adsorption Stir in Dark (Adsorption Equilibrium) add_catalyst->dark_adsorption adjust_ph Adjust pH dark_adsorption->adjust_ph sample_t0 Take Initial Sample (t=0) adjust_ph->sample_t0 start_uv Turn on UV Light sample_t0->start_uv take_samples Withdraw Samples at Regular Intervals start_uv->take_samples separate_catalyst Separate Catalyst (Centrifuge/Filter) take_samples->separate_catalyst analyze_uv_vis Analyze Supernatant (UV-Vis Spectroscopy) separate_catalyst->analyze_uv_vis calculate_efficiency Calculate Degradation Efficiency analyze_uv_vis->calculate_efficiency

Caption: Experimental workflow for photocatalysis.

Photocatalysis_Mechanism cluster_catalyst Semiconductor Photocatalyst (e.g., TiO2) cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb hν ≥ Ebg h h⁺ e e⁻ O2 O₂ (dissolved) e->O2 Reduction H2O H₂O h->H2O Oxidation OH_neg OH⁻ h->OH_neg Oxidation ROS •O₂⁻, •OH O2->ROS H2O->ROS OH_neg->ROS Dye Acid Red 276 Intermediates Degradation Intermediates Dye->Intermediates Final CO₂ + H₂O + Mineral Ions Intermediates->Final ROS->Dye Attack ROS->Intermediates Further Oxidation

Caption: General mechanism of photocatalysis.

Troubleshooting_Logic start Slow Degradation? check_ph Is pH Optimal for Anionic Dye? start->check_ph Yes end_good Degradation Improved start->end_good No check_dosage Is Catalyst Dosage Optimized? check_ph->check_dosage Yes adjust_ph Adjust pH (Acidic) check_ph->adjust_ph No check_conc Is Dye Concentration Too High? check_dosage->check_conc Yes adjust_dosage Vary Catalyst Amount check_dosage->adjust_dosage No check_light Is Light Source Adequate? check_conc->check_light No adjust_conc Dilute Dye Solution check_conc->adjust_conc Yes adjust_light Check Lamp/Intensity check_light->adjust_light No end_bad Issue Persists: Check for Catalyst Deactivation or Stable Intermediates check_light->end_bad Yes adjust_ph->end_good adjust_dosage->end_good adjust_conc->end_good adjust_light->end_good

Caption: Troubleshooting logic for slow degradation.

References

C.I. Acid Red 276 interference in analytical measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the interference of C.I. Acid Red 276 in common analytical measurements. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my experiments?

This compound is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Its chemical structure gives it strong light-absorbing properties in the visible spectrum, which is the primary reason for its interference in many analytical techniques that rely on optical measurements, such as UV-Vis and fluorescence spectroscopy. Additionally, the electroactive nature of the azo group can lead to interference in electrochemical detection methods.

Q2: Which analytical techniques are most susceptible to interference from this compound?

The following techniques are particularly prone to interference from this compound:

  • UV-Vis Spectrophotometry: The dye's absorbance spectrum can overlap with that of the analyte of interest, leading to artificially inflated absorbance readings.

  • Fluorescence Spectroscopy: this compound can interfere by absorbing the excitation and/or emission light, a phenomenon known as the inner filter effect. It may also be fluorescent itself, contributing to background signal.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: If the dye co-elutes with the analyte of interest, it will contribute to the measured absorbance, leading to inaccurate quantification.

  • Enzyme-Linked Immunosorbent Assays (ELISA): The dye can interfere with the colorimetric readout of ELISAs, leading to false positive or false negative results.

  • Electrochemical Detection: The azo group in this compound can be electrochemically active, potentially interfering with the detection of analytes measured by techniques such as cyclic voltammetry or amperometry.

Q3: How can I determine if this compound is interfering with my assay?

To ascertain if this compound is the source of interference, you can perform the following control experiments:

  • Analyze a blank sample containing only the buffer or solvent. This will establish the baseline signal.

  • Analyze a sample containing only this compound at the concentration present in your experimental samples. This will reveal the contribution of the dye to the total signal.

  • Spike a known concentration of your analyte into a sample containing this compound. If the recovery of the analyte is significantly different from 100%, it indicates interference.

Troubleshooting Guides

Issue 1: Inaccurate Quantification in UV-Vis Spectrophotometry

Symptoms:

  • Higher than expected absorbance values.

  • Poor linearity of the calibration curve.

  • Inconsistent results between replicate samples.

Troubleshooting Workflow:

A Inaccurate UV-Vis Readings B Run a spectral scan of this compound A->B C Does the dye absorb at the analytical wavelength? B->C D Yes C->D E No C->E F Interference is likely D->F G Interference is unlikely E->G H Implement a correction method F->H I Consider sample cleanup F->I J Choose an alternative wavelength F->J

Caption: Troubleshooting workflow for UV-Vis interference.

Corrective Actions:

  • Wavelength Selection: If possible, select an analytical wavelength where the analyte has high absorbance and this compound has minimal absorbance.

  • Background Subtraction: Measure the absorbance of a blank sample containing the same concentration of this compound as the experimental samples and subtract this value from the sample readings.

  • Sample Cleanup: Employ a sample preparation technique to remove the dye before measurement. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Illustrative Data: Impact of this compound on Analyte Quantification

Analyte Concentration (µg/mL)Measured Absorbance (without dye)Measured Absorbance (with 10 µM this compound)% Error
50.1500.275+83.3%
100.3000.425+41.7%
200.6000.725+20.8%
501.2001.325+10.4%

Note: This data is for illustrative purposes only.

Issue 2: Quenching or Enhancement of Signal in Fluorescence Spectroscopy

Symptoms:

  • Lower (quenching) or higher (enhancement) fluorescence intensity than expected.

  • Distortion of the emission spectrum.

Troubleshooting Workflow:

A Fluorescence Signal Anomaly B Measure excitation and emission spectra of this compound A->B C Does the dye absorb at excitation/emission wavelengths? B->C D Yes C->D E No C->E F Inner filter effect is likely D->F G Is the dye itself fluorescent? E->G L Dilute the sample F->L M Use a smaller path length cuvette F->M H Yes G->H I No G->I J Background fluorescence is likely H->J K Interference is unlikely I->K N Subtract blank fluorescence J->N

Caption: Troubleshooting workflow for fluorescence interference.

Corrective Actions:

  • Dilution: Diluting the sample can reduce the inner filter effect.

  • Use of a Shorter Path Length Cuvette: This can also mitigate the inner filter effect.

  • Background Subtraction: If the dye is fluorescent, measure the fluorescence of a blank containing the dye and subtract it from the sample measurements.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound

This protocol describes a general method for removing this compound from aqueous samples using a reverse-phase SPE cartridge.

Materials:

  • Reverse-phase C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Sample containing the analyte and this compound

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the sample onto the cartridge. The analyte of interest should have a lower affinity for the C18 sorbent than the dye.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any remaining unbound analyte.

  • Elution: Elute the this compound from the cartridge with a strong solvent (e.g., 100% methanol). The analyte should have already passed through in the loading and washing steps.

  • Analysis: The collected flow-through from the loading and washing steps, which contains the analyte, can now be analyzed without interference from the dye.

SPE Workflow Diagram:

cluster_collection cluster_combine A Condition SPE Cartridge (Methanol) B Equilibrate SPE Cartridge (Water) A->B C Load Sample (Analyte + Dye) B->C D Collect Flow-through (Analyte) C->D E Wash Cartridge (Weak Solvent) D->E F Collect Wash (Analyte) I Analyze Combined Flow-through and Wash D->p1 E->F G Elute Dye (Strong Solvent) F->G F->p1 H Discard Eluate (Dye) G->H p1->I

Caption: General workflow for SPE-based dye removal.

Technical Support Center: Stabilizing C.I. Acid Red 276 Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of C.I. Acid Red 276 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in maintaining the integrity of your solutions for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For general laboratory use, high-purity deionized or distilled water is the recommended solvent for preparing aqueous solutions of this compound. The solubility and stability can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[1][2][3] For applications requiring organic solvents, it is advisable to use solvents like ethanol or methanol; however, the stability in these solvents may differ from aqueous solutions and should be validated for your specific application.[4]

Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A2: To maximize the shelf-life of this compound solutions, they should be stored in a cool, dark environment, ideally refrigerated at 2-8°C.[5] Exposure to light, elevated temperatures, and extreme pH values should be avoided as these factors can accelerate degradation.[4][6][7] It is also recommended to store the solutions in tightly sealed containers to prevent evaporation and contamination.[8][9]

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation of this compound solutions can be visually identified by a change in color, a decrease in color intensity, or the formation of a precipitate.[6] For a quantitative assessment, you can use a UV-Vis spectrophotometer to measure the absorbance at the dye's maximum wavelength (λmax). A decrease in absorbance over time indicates degradation.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is highly dependent on the storage conditions. When stored properly in an aqueous solution at a neutral pH, refrigerated, and protected from light, the solution can be stable for several months. However, for critical applications, it is recommended to prepare fresh solutions or to periodically verify the concentration of older solutions.

Troubleshooting Guide

Q: My this compound solution has changed color. What could be the cause?

A: A color change in your this compound solution is a primary indicator of chemical degradation. The azo bond (-N=N-) is the chromophore responsible for the dye's color, and its cleavage leads to a loss of color.[6]

  • Potential Causes:

    • Light Exposure: Photodegradation can be initiated by exposure to UV or even ambient light.[6]

    • Temperature Fluctuations: Elevated temperatures can accelerate the rate of chemical degradation.[4]

    • pH Shift: A significant change in the pH of the solution can alter the dye's molecular structure and color.[4]

    • Chemical Contamination: The presence of oxidizing or reducing agents can lead to the breakdown of the dye molecule.

  • Solutions:

    • Store solutions in amber glass bottles or wrap containers in aluminum foil to protect them from light.[5]

    • Maintain a consistent storage temperature, preferably refrigeration at 2-8°C.[5]

    • Ensure the pH of the solution is maintained within a stable range, ideally close to neutral, unless your experimental protocol requires a different pH.

    • Use high-purity solvents and clean labware to avoid chemical contamination.

Q: I've observed a precipitate in my this compound solution. What should I do?

A: Precipitation can occur for several reasons, from changes in solubility to the formation of insoluble degradation products.

  • Potential Causes:

    • Low Temperature: If the solution is stored at a very low temperature, the solubility of the dye may decrease, leading to precipitation.

    • High Salt Concentration: The presence of high concentrations of salts can reduce the solubility of the dye, a phenomenon known as "salting out".[10][11]

    • pH Imbalance: A change in pH can affect the ionization state of the sulfonic acid groups on the dye molecule, potentially reducing its solubility in water.[4][6]

    • Bacterial Growth: In non-sterile aqueous solutions, microbial growth can lead to the formation of insoluble byproducts.[10]

  • Solutions:

    • Gently warm the solution and agitate it to see if the precipitate redissolves. If it does, consider storing it at a slightly higher, yet still cool, temperature.

    • If high salt concentrations are suspected, you may need to prepare a new solution with a lower salt content.

    • Check and adjust the pH of the solution.

    • For long-term storage of aqueous solutions, consider sterile filtering the solution into a sterile container.

Quantitative Data on Solution Stability

The following tables provide illustrative data on the stability of this compound solutions under various conditions. This data is based on general knowledge of azo dye stability and is intended to demonstrate expected trends. Actual stability will depend on specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound Solution at 4°C in the Dark

Storage Time (Weeks)% of Initial Concentration Remaining (pH 4.0)% of Initial Concentration Remaining (pH 7.0)% of Initial Concentration Remaining (pH 9.0)
0100%100%100%
498%99%97%
895%98%93%
1292%97%89%
2485%95%80%

Table 2: Effect of Temperature on the Stability of this compound Solution at pH 7.0 in the Dark

Storage Time (Weeks)% of Initial Concentration Remaining (4°C)% of Initial Concentration Remaining (25°C)% of Initial Concentration Remaining (40°C)
0100%100%100%
499%95%85%
898%90%72%
1297%85%60%
2495%75%45%

Table 3: Effect of Light Exposure on the Stability of this compound Solution at pH 7.0 and 25°C

Storage Time (Days)% of Initial Concentration Remaining (Dark)% of Initial Concentration Remaining (Ambient Light)% of Initial Concentration Remaining (Direct Sunlight)
0100%100%100%
1100%98%80%
399%94%65%
798%88%40%
1496%78%20%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound powder

    • High-purity deionized water

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of deionized water to the flask.

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add deionized water to the flask to bring the final volume to the 100 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, clearly labeled amber glass bottle for storage.

Protocol 2: Spectrophotometric Assessment of this compound Solution Stability
  • Materials:

    • This compound solution to be tested

    • UV-Vis spectrophotometer

    • Cuvettes (e.g., 1 cm path length)

    • Appropriate solvent for dilution (e.g., deionized water)

  • Procedure:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Determine the maximum absorbance wavelength (λmax) of a freshly prepared this compound solution by scanning across a relevant wavelength range (e.g., 400-700 nm).

    • Prepare a dilution of your stock solution that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Use the same solvent as a blank to zero the spectrophotometer at the determined λmax.

    • Measure the absorbance of your diluted this compound solution at λmax. This is your initial absorbance (A₀).

    • Store your stock solution under the desired conditions.

    • At specified time intervals (e.g., weekly), take an aliquot of the stock solution, prepare the same dilution, and measure the absorbance (Aₜ) at λmax.

    • Calculate the percentage of dye remaining using the formula: (% Remaining) = (Aₜ / A₀) * 100.

Protocol 3: Accelerated Stability Testing

Accelerated stability testing can be used to predict the long-term stability of a solution by subjecting it to elevated stress conditions.[12]

  • Procedure:

    • Prepare several aliquots of your this compound solution in separate, tightly sealed vials.

    • Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C).

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from the oven.

    • Allow the vial to cool to room temperature.

    • Visually inspect the solution for any changes in color or for the presence of precipitate.

    • Quantify the dye concentration using the spectrophotometric method described in Protocol 2.

    • The data can be used to estimate the degradation rate at the elevated temperature and extrapolate to predict the shelf-life at the recommended storage temperature.

Visualizations

TroubleshootingWorkflow start Problem with This compound Solution issue Identify Issue: Color Change, Precipitation, etc. start->issue color_change Color Change / Fading issue->color_change Visual Observation precipitation Precipitation issue->precipitation Visual Observation check_light Check for Light Exposure color_change->check_light check_solubility Check Storage Temperature (Solubility) precipitation->check_solubility check_temp Check Storage Temperature check_light->check_temp No solution_light Store in Amber Bottle or Protect from Light check_light->solution_light Yes check_ph Check pH of Solution check_temp->check_ph No solution_temp Store at 2-8°C check_temp->solution_temp Yes check_contamination Consider Chemical Contamination check_ph->check_contamination No solution_ph Buffer or Adjust pH check_ph->solution_ph Yes check_ph->solution_ph Yes check_microbial Consider Microbial Growth check_ph->check_microbial No solution_contamination Use High-Purity Reagents and Clean Glassware check_contamination->solution_contamination Yes end Problem Resolved check_contamination->end No solution_light->end solution_temp->end solution_ph->end solution_contamination->end check_salt Check for High Salt Concentration check_solubility->check_salt No solution_solubility Gently Warm and Agitate check_solubility->solution_solubility Yes check_salt->check_ph No solution_salt Prepare New Solution with Lower Salt check_salt->solution_salt Yes solution_microbial Sterile Filter Solution check_microbial->solution_microbial Yes check_microbial->end No solution_solubility->end solution_salt->end solution_microbial->end

Caption: Troubleshooting workflow for this compound solution stability issues.

StabilityAssessmentWorkflow start Start Stability Assessment prep_solution Prepare this compound Stock Solution start->prep_solution initial_measurement Measure Initial Absorbance (A₀) at λmax prep_solution->initial_measurement storage Store Aliquots under Different Conditions (Temp, Light, pH) initial_measurement->storage time_points At Predetermined Time Intervals storage->time_points measure_absorbance Measure Absorbance (Aₜ) time_points->measure_absorbance calculate_degradation Calculate % Remaining: (Aₜ / A₀) * 100 measure_absorbance->calculate_degradation analyze_data Analyze Data and Determine Shelf-Life calculate_degradation->analyze_data end Assessment Complete analyze_data->end

Caption: Experimental workflow for assessing the stability of this compound solutions.

AzoDyeDegradation acid_red_276 This compound (Azo Chromophore) azo_bond_cleavage Azo Bond (-N=N-) Cleavage acid_red_276->azo_bond_cleavage degradation_stimuli Degradation Stimuli (Light, Heat, Oxidants) degradation_stimuli->acid_red_276 intermediates Formation of Aromatic Amines (Colorless Intermediates) azo_bond_cleavage->intermediates further_degradation Further Oxidation and Ring Opening intermediates->further_degradation mineralization Mineralization Products (CO₂, H₂O, etc.) further_degradation->mineralization

Caption: A simplified, hypothetical degradation pathway for an azo dye like this compound.

References

Validation & Comparative

A Comparative Guide to Connective Tissue Staining: C.I. Acid Red 276 vs. Acid Fuchsin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in histological analysis, the accurate differentiation of connective tissue is paramount. Staining protocols employing acid dyes are fundamental to this process, with Acid Fuchsin being a cornerstone reagent in classic techniques like Masson's Trichrome and Van Gieson staining. This guide provides a comparative overview of the established performance of Acid Fuchsin and the current understanding of a potential alternative, C.I. Acid Red 276.

Performance Comparison: An Overview

The following table summarizes the available data on the performance of Acid Fuchsin in connective tissue staining. Due to a lack of published experimental data, a direct quantitative comparison with this compound is not possible at this time.

FeatureThis compoundAcid Fuchsin
Staining Principle Anionic dye that binds to basic tissue components (proteins) through electrostatic interactions.[1]Anionic dye that binds to basic tissue components, particularly collagen, in trichrome and other connective tissue staining methods.
Primary Application in Connective Tissue Staining No specific published applications for connective tissue staining found.A primary component of the plasma stain in Masson's Trichrome and the key collagen stain in Van Gieson's method.
Reported Staining Characteristics General histological and cytological staining applications.[1]In Masson's Trichrome, it stains muscle fibers, cytoplasm, and keratin red. In Van Gieson, it imparts a deep red or pink color to collagen.[2]
Specificity for Collagen Not documented.High, particularly in the Van Gieson method where it selectively stains collagen.
Compatibility with Counterstains Not documented in connective tissue staining protocols.Commonly used with other dyes like Biebrich scarlet in Masson's Trichrome and with picric acid in Van Gieson.[2]
Published Protocols No specific, validated protocols for connective tissue staining are available in the scientific literature.Numerous well-established and validated protocols are available, including Masson's Trichrome and Van Gieson's stain.

Experimental Protocols: Established Methods with Acid Fuchsin

Detailed methodologies for two of the most common connective tissue staining techniques utilizing Acid Fuchsin are provided below.

Masson's Trichrome Stain

This three-color staining procedure is invaluable for distinguishing cells from their surrounding connective tissue.[2] It is widely employed in the study of various pathologies, including muscular dystrophy, cirrhosis, and glomerular fibrosis.[2]

Principle: The technique sequentially applies three different solutions to differentiate nuclei, cytoplasm, and collagen fibers. Acid Fuchsin, as part of the plasma stain, colors the cytoplasm and muscle, while a subsequent counterstain, typically Aniline Blue or Light Green, colors the collagen.

Experimental Workflow:

Masson_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure Fixation Fixation (e.g., Bouin's solution) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Nuclear_Stain Nuclear Staining (Weigert's Iron Hematoxylin) Deparaffinization->Nuclear_Stain Plasma_Stain Plasma Staining (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Plasma_Stain Differentiation Differentiation (Phosphomolybdic/Phosphotungstic Acid) Plasma_Stain->Differentiation Fiber_Stain Fiber Staining (Aniline Blue or Light Green) Differentiation->Fiber_Stain Final_Rinse Final Rinse & Dehydration Fiber_Stain->Final_Rinse Mounting Mounting Final_Rinse->Mounting

Figure 1. General workflow for Masson's Trichrome staining.

Reagents:

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution (containing Acid Fuchsin)

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Aniline Blue or Light Green Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution (optional, but recommended for formalin-fixed tissues) at 56-60°C for 1 hour or overnight at room temperature to improve staining quality.

  • Rinse in running tap water to remove all yellow color.

  • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

  • Rinse in running warm tap water for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is not red.

  • Transfer sections directly to aniline blue or light green solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, and erythrocytes: Red

  • Collagen: Blue or Green

Van Gieson's Stain

This is a simpler, one-step method for differentiating collagen from other connective tissues.[3] It is often used as a counterstain in conjunction with other staining methods.

Principle: The stain is a mixture of picric acid and Acid Fuchsin. The small molecules of picric acid rapidly stain all tissues yellow, while the larger Acid Fuchsin molecules subsequently displace the picric acid from the more porous collagen fibers, staining them red.

Experimental Workflow:

Van_Gieson_Workflow cluster_prep Tissue Preparation cluster_staining_vg Staining Procedure Fixation_VG Fixation (e.g., Formalin) Embedding_VG Paraffin Embedding Fixation_VG->Embedding_VG Sectioning_VG Sectioning (4-5 µm) Embedding_VG->Sectioning_VG Deparaffinization_VG Deparaffinization & Rehydration Sectioning_VG->Deparaffinization_VG Nuclear_Stain_VG Nuclear Staining (Weigert's Iron Hematoxylin) Deparaffinization_VG->Nuclear_Stain_VG VG_Stain Van Gieson's Staining (Picric Acid-Acid Fuchsin) Nuclear_Stain_VG->VG_Stain Dehydration_VG Dehydration & Clearing VG_Stain->Dehydration_VG Mounting_VG Mounting Dehydration_VG->Mounting_VG

Figure 2. General workflow for Van Gieson's staining.

Reagents:

  • Weigert's Iron Hematoxylin

  • Van Gieson's Solution (a mixture of saturated aqueous picric acid and 1% aqueous Acid Fuchsin)

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Rinse well in running tap water.

  • Place sections into the Van Gieson's staining solution for 3-5 minutes.

  • Rinse quickly with distilled water.

  • Dehydrate rapidly through graded alcohols.

  • Clear with xylene and mount with a resinous medium.

Expected Results:

  • Nuclei: Black or blue/black

  • Collagen: Red or deep pink

  • Muscle, cytoplasm, and erythrocytes: Yellow

Conclusion

Acid Fuchsin remains the gold standard for vibrant and reliable staining of connective tissue in well-established histological techniques. Its performance and the resulting color differentiation are extensively documented, providing a reliable basis for experimental reproducibility. While this compound is identified as an acid dye with general histological applications, there is currently a lack of specific, peer-reviewed data to support its use as a direct substitute for Acid Fuchsin in connective tissue staining. Researchers requiring robust and reproducible differentiation of connective tissue are advised to utilize the well-documented protocols employing Acid Fuchsin until comparative studies demonstrating the efficacy of this compound for this specific application become available.

References

A Comparative Analysis of Azo Dye Lightfastness with a Focus on C.I. Acid Red 276

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Azo Dye Photostability

Understanding Lightfastness in Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a cornerstone of the colorant industry due to their vast color palette and cost-effectiveness. However, their susceptibility to fading upon exposure to light, known as lightfastness, is a critical performance parameter. The lightfastness of an azo dye is intrinsically linked to its chemical structure, the nature of the substrate it is applied to, and the environmental conditions of exposure.

The degradation of azo dyes is primarily a photo-oxidative or photo-reductive process initiated by the absorption of light energy. This can lead to the cleavage of the azo bond, resulting in a loss of color. Factors such as the presence of electron-withdrawing or electron-donating groups on the aromatic rings, the complexity of the molecule (monoazo vs. diazo), and the presence of metal complexes can significantly influence the dye's stability.

Comparative Lightfastness of C.I. Acid Red Dyes

Lightfastness is commonly evaluated using the Blue Wool Scale, an eight-point scale where a rating of 1 indicates very poor lightfastness and 8 represents excellent lightfastness. Below is a compilation of available lightfastness data for various C.I. Acid Red azo dyes, which can serve as a benchmark for estimating the performance of similar structures.

Dye NameC.I. NumberChemical ClassLightfastness (Blue Wool Scale)
Acid Red 1716180Monoazo3
Acid Red 10350090Azine3
Acid Red 414710Monoazo5
Acid Red 119262085DiazoData Not Available
Acid Red 11527200DiazoData Not Available

Note: The absence of a specific lightfastness value for C.I. Acid Red 276 in publicly accessible technical data sheets necessitates a cautious approach to performance estimation. A thorough experimental evaluation is recommended for any critical application.

Experimental Protocols for Lightfastness Testing

Standardized testing methods are crucial for obtaining reliable and comparable lightfastness data. The two most widely recognized protocols are:

  • ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test: This international standard specifies the procedures for exposing textile specimens to a xenon arc lamp under controlled conditions of temperature and humidity. The degree of fading is assessed by comparing the exposed sample to a set of blue wool references (rated 1 to 8).

  • AATCC Test Method 16: Colorfastness to Light: This method from the American Association of Textile Chemists and Colorists provides several options for testing, using either a xenon arc or a carbon arc lamp as the light source. The evaluation of color change is performed using the AATCC Gray Scale for Color Change or by instrumental measurement.

A detailed experimental workflow for a typical lightfastness test is outlined below.

experimental_workflow cluster_preparation Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation p1 Prepare textile specimen dyed with this compound p2 Prepare Blue Wool reference standards (1-8) e1 Mount specimen and standards on a card p2->e1 e2 Place card in Xenon Arc Weather-Ometer e1->e2 e3 Expose to controlled light, temperature, and humidity (ISO 105-B02 / AATCC 16) e2->e3 ev1 Periodically inspect for fading e3->ev1 ev2 Compare fading of specimen to the Blue Wool standards ev1->ev2 ev3 Assign lightfastness rating (1-8) ev2->ev3

Experimental workflow for lightfastness testing.

Photodegradation Pathway of Azo Dyes

The fading of azo dyes is a complex process involving several potential chemical reactions. The following diagram illustrates a generalized signaling pathway for the photodegradation of an azo dye.

photodegradation_pathway cluster_excitation Light Absorption cluster_degradation Degradation Pathways A Azo Dye (Ground State) B Excited State Azo Dye A->B hν (Light) C Photo-oxidation B->C Reaction with O2 D Photo-reduction B->D Hydrogen Abstraction E Cleavage of Azo Bond C->E D->E F Colorless Degradation Products E->F

Generalized photodegradation pathway of azo dyes.

Efficacy of different advanced oxidation processes for C.I. Acid Red 276 removal

Author: BenchChem Technical Support Team. Date: November 2025

The effective removal of synthetic dyes like C.I. Acid Red 276 from industrial effluents is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Advanced Oxidation Processes (AOPs) have emerged as a promising solution, utilizing the high reactivity of hydroxyl radicals (•OH) to degrade these recalcitrant pollutants. This guide provides a comparative analysis of the efficacy of various AOPs for the degradation of this compound, supported by experimental data to aid researchers and scientists in selecting the most suitable treatment strategy.

Comparative Efficacy of AOPs for this compound Degradation

The selection of an appropriate AOP for dye removal depends on several factors, including degradation efficiency, reaction kinetics, operational costs, and the generation of secondary pollutants. The following table summarizes the performance of different AOPs in the degradation of this compound based on published research.

Advanced Oxidation ProcessCatalyst/OxidantInitial Dye Conc. (mg/L)pHReaction TimeDegradation Efficiency (%)Reference
Fenton Fe²⁺/H₂O₂252.63< 10 s (rapid phase)96.8 (Color Removal)[1]
Electro-Fenton Iron Anode/Graphite Cathode300380 min94.05[2][3]
Photocatalysis nano-ZnO20 - 100Optimum-81 - 92[4]
Photocatalysis TiO₂/Zeolite-6.5125 min96.3[5]
Sonocatalysis nano-ZnO107.060 minSignificantly higher than ultrasound alone[6][7]
Ozonation O₃1500-20 min95 (Dye Degradation), 75 (COD Removal)[8]
Anodic Oxidation Pt or BDD anode2363.0-High (BDD > Pt)[9]

Note: The experimental conditions varied across studies, which can influence the degradation efficiency. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies for key AOPs.

Fenton Process

The Fenton reaction involves the generation of hydroxyl radicals through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in an acidic medium. A typical experimental setup includes a batch reactor where a solution of this compound of a known concentration is prepared. The pH of the solution is adjusted to the optimal range, typically between 2 and 4. The Fenton reaction is initiated by the sequential addition of ferrous sulfate (FeSO₄) and hydrogen peroxide. Samples are withdrawn at regular intervals and analyzed for color removal and degradation using a UV-Vis spectrophotometer. The optimal dosages of Fe²⁺ and H₂O₂ are critical for maximizing degradation efficiency and avoiding the scavenging of hydroxyl radicals by excess reagents.[1][10]

Electro-Fenton Process

The electro-Fenton process is an electrochemical AOP where both H₂O₂ and Fe²⁺ are generated in-situ, or Fe²⁺ is added externally. In a typical setup, an electrochemical cell is used with an iron anode and a graphite felt cathode. The acidic dye solution (pH ~3) containing a supporting electrolyte like Na₂SO₄ is subjected to electrolysis at a constant current density. Oxygen or air is often bubbled through the cathode to facilitate the two-electron reduction of oxygen to produce H₂O₂. The iron anode simultaneously corrodes to release Fe²⁺ into the solution. The generated Fe²⁺ then reacts with the in-situ generated H₂O₂ to produce hydroxyl radicals, leading to the degradation of the dye.[2][3]

Photocatalysis

Photocatalytic degradation involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. In a typical experiment, the photocatalyst is suspended in the dye solution and the mixture is stirred in the dark to achieve adsorption-desorption equilibrium. Subsequently, the solution is irradiated with a UV or visible light source. The degradation of the dye is monitored by taking samples at different time intervals and measuring the absorbance. Key parameters influencing the process include catalyst loading, pH, initial dye concentration, and light intensity.[4][5][11]

Sonocatalysis

Sonocatalysis utilizes acoustic cavitation, the formation, growth, and implosive collapse of microbubbles in a liquid medium, to generate localized hot spots with high temperature and pressure. These extreme conditions can lead to the formation of hydroxyl radicals from the pyrolysis of water. The presence of a catalyst, such as nano-sized ZnO or Fe₂O₃, can enhance the generation of these radicals.[12][13] In a typical sonocatalytic experiment, the catalyst is dispersed in the dye solution and subjected to ultrasonic irradiation using an ultrasonic probe or bath. The degradation efficiency is evaluated by measuring the decrease in dye concentration over time.[6][7]

Ozonation

Ozonation involves the direct reaction of ozone (O₃), a powerful oxidizing agent, with the dye molecules or its indirect reaction through the formation of hydroxyl radicals in aqueous solutions, particularly at alkaline pH. In a typical ozonation experiment, ozone gas is bubbled through the dye solution in a reactor. The efficiency of the process is influenced by the ozone dose, pH of the solution, and the initial dye concentration.[8] Ozonation is highly effective for color removal as it readily breaks the chromophoric azo bonds (-N=N-) in the dye molecule.[14]

Electrochemical Oxidation

Electrochemical oxidation involves the direct or indirect oxidation of pollutants at the anode of an electrochemical cell. Direct oxidation occurs through the transfer of electrons from the organic molecule to the anode. Indirect oxidation involves the electrochemical generation of oxidants such as active chlorine species (in the presence of chloride) or hydroxyl radicals on the surface of high-oxidation-power anodes like boron-doped diamond (BDD). The experimental setup consists of an electrochemical reactor with an anode and a cathode. The dye solution, containing a supporting electrolyte, is electrolyzed at a specific current density or potential. The choice of anode material is critical for the efficiency of the process, with BDD anodes often showing superior performance due to their high reactivity towards organic pollutants.[9][15]

Process Logic and Workflow

The following diagram illustrates a generalized workflow for evaluating and comparing the efficacy of different AOPs for the removal of this compound.

AOP_Comparison_Workflow cluster_prep Preparation cluster_aops Advanced Oxidation Processes cluster_analysis Analysis cluster_evaluation Evaluation Dye_Solution Prepare this compound Solution Characterization Characterize Initial Solution (Concentration, pH, COD) Dye_Solution->Characterization Fenton Fenton Characterization->Fenton Electro_Fenton Electro-Fenton Characterization->Electro_Fenton Photocatalysis Photocatalysis Characterization->Photocatalysis Sonocatalysis Sonocatalysis Characterization->Sonocatalysis Ozonation Ozonation Characterization->Ozonation Electrochemical Electrochemical Oxidation Characterization->Electrochemical Sampling Collect Samples at Intervals Fenton->Sampling Electro_Fenton->Sampling Photocatalysis->Sampling Sonocatalysis->Sampling Ozonation->Sampling Electrochemical->Sampling Degradation_Analysis Analyze Degradation (UV-Vis, HPLC) Sampling->Degradation_Analysis Mineralization_Analysis Analyze Mineralization (TOC, COD) Degradation_Analysis->Mineralization_Analysis Kinetics Determine Reaction Kinetics Mineralization_Analysis->Kinetics Efficiency Calculate Degradation Efficiency Mineralization_Analysis->Efficiency Comparison Compare AOPs Kinetics->Comparison Efficiency->Comparison

Caption: Workflow for Comparing AOP Efficacy.

References

C.I. Acid Red 276: A Comparative Guide for Use as a Reference Standard in Dye Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the purity of reagents is paramount. This guide provides a comprehensive comparison of C.I. Acid Red 276 with other commercially available acid dye reference standards for the critical application of dye purity analysis. Experimental data and detailed protocols are presented to aid researchers in making informed decisions for their specific analytical needs.

Executive Summary

This compound is a synthetic azo dye that serves as a useful reference standard in the quality control and purity assessment of other acidic dyes. Its chemical properties, including a distinct chromophore and solubility characteristics, make it suitable for analysis by common analytical techniques such as spectrophotometry and high-performance liquid chromatography (HPLC). This guide compares this compound with two other widely used acid red reference standards, C.I. Acid Red 114 and C.I. Acid Red 26, highlighting their respective advantages and limitations in dye purity analysis.

Comparison of Acid Dye Reference Standards

The selection of an appropriate reference standard is critical for accurate and reproducible purity analysis. The following table summarizes the key characteristics of this compound and two alternative acid red standards.

FeatureThis compoundC.I. Acid Red 114C.I. Acid Red 26
CAS Number 61901-44-8[1][2]6459-94-5[3]3761-53-3[4][5]
Molecular Formula C₂₈H₂₁N₃[1]C₃₇H₂₈N₄Na₂O₁₀S₃[6]C₁₈H₁₄N₂Na₂O₇S₂[5]
Molecular Weight 399.5 g/mol [1]830.81 g/mol [6]480.42 g/mol [5][7]
Typical Purity >95% achievable through recrystallizationTechnical grade available (purity can vary)[8]Available as an analytical standard[9]
Solubility Soluble in waterSoluble in waterSoluble in water, slightly soluble in ethanol[5]
Key Applications Model compound for analytical technique development and degradation studies[10]Used in diagnostics and the textile industry[11]Histological dye, used in Masson's trichrome stain[7]
Availability as CRM Not widely available as a certified reference materialAvailable as a certified reference material[3]Available as an analytical standard from major suppliers[9]

Experimental Protocols

Accurate determination of dye purity relies on robust and well-defined analytical methods. The following are detailed protocols for the analysis of this compound and other similar acid dyes using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and UV-Vis Spectrophotometry.

Purity Determination by HPLC-DAD

This method allows for the separation and quantification of the main dye component from its impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Purified water (e.g., Milli-Q or equivalent).

Procedure:

  • Mobile Phase Preparation:

    • Eluent A: 10 mmol/L ammonium acetate in water/acetonitrile (95/5, v/v).

    • Eluent B: 10 mmol/L ammonium acetate in water/acetonitrile (50/50, v/v).

    • Degas both eluents prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 5.0 mg of the this compound reference standard.

    • Dissolve in and dilute to 50 mL with purified water to obtain a stock solution of 100 mg/L.[12]

    • Prepare a series of calibration standards by diluting the stock solution with Eluent A to achieve concentrations ranging from 1 to 50 mg/L.[12]

  • Sample Preparation:

    • Accurately weigh a sample of the dye to be tested and prepare a solution with a nominal concentration of 100 mg/L in purified water.

    • Dilute with Eluent A to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 40°C.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10 µL.[12]

    • DAD Detection: Monitor at the maximum absorption wavelength (λmax) of this compound and at least two other wavelengths to assess peak purity. A full spectral scan from 200-700 nm should also be recorded.

    • Gradient Elution:

      • 0 min: 2% B

      • 21 min: 100% B

      • 27 min: 100% B

      • 28 min: 2% B

      • 35 min: 2% B

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the main component against the concentration of the standard solutions.

    • Determine the concentration of the main dye component in the test sample from the calibration curve.

    • Calculate the purity of the sample as a percentage of the main component relative to the total peak area of all components detected in the chromatogram (Area Percent Method). Alternatively, calculate the purity based on the known concentration of the prepared sample.

Purity Estimation by UV-Vis Spectrophotometry

This method provides a rapid estimation of dye purity based on its absorbance characteristics.

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • This compound reference standard of known purity.

  • Distilled water or an appropriate buffer solution.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard of a known concentration in distilled water.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Prepare a solution of the test dye sample in distilled water at a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the dye in the sample solution from the calibration curve.

    • Calculate the purity of the sample based on the measured concentration and the known weight of the sample dissolved.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC-DAD and Spectrophotometric analysis.

HPLC_Workflow HPLC-DAD Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Eluent A & B) HPLC_System HPLC-DAD System Mobile_Phase->HPLC_System Standard_Sol Standard Solutions (Calibration Curve) Standard_Sol->HPLC_System Sample_Sol Sample Solution Sample_Sol->HPLC_System Chromatogram Obtain Chromatogram & Spectral Data HPLC_System->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Purity_Calc Calculate Purity (Area % or vs. Standard) Chromatogram->Purity_Calc Calibration_Curve->Purity_Calc

Caption: Workflow for dye purity analysis using HPLC-DAD.

Spectrophotometry_Workflow Spectrophotometric Purity Analysis Workflow cluster_prep_spec Preparation cluster_analysis_spec Analysis cluster_data_spec Data Processing Standard_Sol_Spec Standard Solutions (Calibration Curve) Spectrophotometer UV-Vis Spectrophotometer Standard_Sol_Spec->Spectrophotometer Sample_Sol_Spec Sample Solution Sample_Sol_Spec->Spectrophotometer Absorbance_Data Measure Absorbance at λmax Spectrophotometer->Absorbance_Data Calibration_Curve_Spec Construct Calibration Curve Absorbance_Data->Calibration_Curve_Spec Purity_Calc_Spec Calculate Purity Absorbance_Data->Purity_Calc_Spec Calibration_Curve_Spec->Purity_Calc_Spec

Caption: Workflow for dye purity analysis using UV-Vis Spectrophotometry.

Conclusion

This compound serves as a valuable, non-certified reference standard for in-house quality control and research applications where a high-purity dye is required for method development and validation. For applications requiring traceability to national or international standards, certified reference materials such as C.I. Acid Red 114 or analytical standards like C.I. Acid Red 26 are recommended. The choice of reference standard should be guided by the specific requirements of the analysis, including the desired level of accuracy, precision, and regulatory compliance. The provided experimental protocols offer a solid foundation for establishing robust and reliable methods for the purity analysis of acid dyes.

References

Biodegradation of C.I. Acid Red 276 Versus Reactive Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodegradability of C.I. Acid Red 276, an acid azo dye, and common reactive dyes. The information presented is based on available experimental data to assist researchers in understanding the environmental fate of these compounds.

Executive Summary

Both this compound and reactive dyes, which are predominantly azo-based, undergo biodegradation through a similar two-step process: an initial anaerobic reduction of the azo bond (–N=N–) leading to decolorization, followed by the aerobic degradation of the resulting aromatic amines. The efficiency of this process is highly dependent on the specific microbial consortia utilized and the prevailing environmental conditions. While direct comparative studies under identical conditions are limited, available data suggests that both classes of dyes can be effectively biodegraded, although the rates and efficiencies can vary.

Quantitative Biodegradation Data

The following table summarizes the biodegradation efficiency of this compound and representative reactive dyes from various studies. It is important to note that the experimental conditions, such as the microorganisms, initial dye concentration, and incubation time, differ between these studies, which can influence the degradation rates.

DyeMicroorganism/SystemInitial Dye Conc. (mg/L)Incubation TimeBiodegradation/Decolorization Efficiency (%)Reference
This compound Not SpecifiedNot SpecifiedNot SpecifiedEffective decolorization under anaerobic conditions[1]
C.I. Acid Red 88 Anoxic–Aerobic Sequential Bioreactor10012 h (HRT)98% (Color), 95% (COD)[2]
C.I. Acid Red 1 Stenotrophomonas sp. BHUSSp X22006 h97%[3]
Reactive Orange 16 Mixed bacterial consortium in MFC10024 h~100% (Color)[4]
Reactive Orange 16 Nocardiopsis sp. dassonvillei25024 h85.6%[5]
Reactive Orange 16 Anaerobic digested sludge3007 days85.91%[6]
Reactive Black 5 Bacillus albus DD15038 h98%[7]
Reactive Black 5 Pseudomonas entomophila BS1Not Specified120 h93%[8]
Reactive Black 5 Sterigmatomyces halophilus SSA15755018 h100%[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodegradation studies. Below are generalized protocols for key experiments cited in the evaluation of dye biodegradability.

Microbial Decolorization Assay

This protocol outlines the general procedure for assessing the ability of a microbial culture to decolorize a dye.

  • Preparation of Inoculum: A pure culture of the desired microorganism is grown in a suitable nutrient broth (e.g., containing peptone and meat extract) to an optimal cell density, often measured as optical density (O.D.) at 600 nm.

  • Decolorization Experiment: A specific volume of the microbial inoculum is introduced into a sterile medium (e.g., 250 ml Erlenmeyer flask with 100 ml of nutrient broth) containing the dye at a known concentration. Control flasks without the microbial inoculum are also prepared.

  • Incubation: The flasks are incubated under specific conditions of temperature (e.g., 30-37°C), pH (e.g., 7-8), and aeration (static for anaerobic conditions or shaking for aerobic conditions).

  • Measurement of Decolorization: At regular intervals, aliquots of the culture medium are withdrawn, centrifuged to remove microbial cells, and the absorbance of the supernatant is measured at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.[10][11] The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analysis of Biodegradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is employed to separate and identify the aromatic amines and other metabolites formed during dye degradation.

  • Sample Preparation: The supernatant from the decolorized culture is filtered through a 0.22 µm syringe filter. For the analysis of aromatic amines, a liquid-liquid extraction with a solvent like ethyl acetate may be performed.[12]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of two or more solvents, such as acetonitrile and water with a modifier like formic acid, is typically employed.[13]

    • Flow Rate: A constant flow rate, for instance, 1.0 ml/min.

    • Detector: A UV detector set at a wavelength suitable for detecting aromatic compounds (e.g., 254 nm or 280 nm) or a mass spectrometer (LC-MS) for more definitive identification.[10][12]

  • Analysis: The retention times and UV-Vis spectra of the peaks in the sample chromatogram are compared with those of authentic standards of expected metabolites.

Identification of Metabolites by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds produced during biodegradation.

  • Sample Extraction: The decolorized broth is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic extract is then dried over anhydrous sodium sulfate and concentrated.[14]

  • GC-MS Conditions:

    • Column: A capillary column suitable for separating aromatic compounds (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points.[10]

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer scans a specific mass-to-charge (m/z) range.

  • Identification: The mass spectrum of each separated compound is compared with the spectra in a reference library (e.g., NIST) to identify the metabolites.[14]

Visualization of Biodegradation Pathway

The following diagram illustrates the generalized sequential anaerobic-aerobic pathway for the biodegradation of azo dyes, which is applicable to both this compound and reactive dyes.

BiodegradationPathway cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage AzoDye Azo Dye (-N=N-) AromaticAmines Aromatic Amines (Colorless) AzoDye->AromaticAmines Reductive Cleavage (Azoreductase) AromaticAmines_aerobic Aromatic Amines AromaticAmines->AromaticAmines_aerobic Transition Intermediates Intermediate Products Mineralization Mineralization (CO2, H2O, Biomass) Intermediates->Mineralization AromaticAmines_aerobic->Intermediates Oxidative Degradation

Anaerobic-aerobic biodegradation of azo dyes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of C.I. Acid Red 276

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as C.I. Acid Red 276, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Hazard Profile of this compound

This compound is classified as a hazardous substance, primarily causing serious eye damage and demonstrating high toxicity to aquatic life with long-lasting effects[1]. Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious eye damage/eye irritation (Category 1)DangerH318: Causes serious eye damage[1].
Hazardous to the aquatic environment, acute hazard (Category 1)WarningH400: Very toxic to aquatic life[1].
Hazardous to the aquatic environment, long-term hazard (Category 1)WarningH410: Very toxic to aquatic life with long lasting effects[1].

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound, from initial waste generation to final disposal.

cluster_0 Waste Generation & Initial Handling cluster_1 Spill & Contamination Management cluster_2 Waste Collection & Storage cluster_3 Final Disposal Waste Generated Waste Generated Don PPE Don PPE Waste Generated->Don PPE Segregate Waste Segregate Waste Don PPE->Segregate Waste Collect in Suitable Container Collect in Suitable Container Segregate Waste->Collect in Suitable Container Spill Occurs Spill Occurs Dampen with 60-70% Methanol Dampen with 60-70% Methanol Spill Occurs->Dampen with 60-70% Methanol Solid Spill Collect Material Collect Material Dampen with 60-70% Methanol->Collect Material Seal in Labeled Container Seal in Labeled Container Collect Material->Seal in Labeled Container Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Seal in Labeled Container->Store in Cool, Dry, Well-Ventilated Area Label Container Label Container Collect in Suitable Container->Label Container Label Container->Store in Cool, Dry, Well-Ventilated Area Consult EHS Consult EHS Store in Cool, Dry, Well-Ventilated Area->Consult EHS Licensed Chemical Destruction Licensed Chemical Destruction Consult EHS->Licensed Chemical Destruction Option 1 Controlled Incineration Controlled Incineration Consult EHS->Controlled Incineration Option 2

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is crucial for the safe disposal of this compound and the protection of laboratory personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, always wear appropriate PPE.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields[2][3].

  • Skin Protection: Wear impervious, fire/flame-resistant clothing and chemical-impermeable gloves[2][3].

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator[3].

2. Waste Collection and Storage:

  • Collect waste this compound in suitable, closed containers for disposal[2][3].

  • Ensure containers are clearly labeled with the chemical name and associated hazards.

  • Store the sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[2][4].

3. Spill Management:

  • In the event of a spill, first, remove all sources of ignition[2][3].

  • For solid spills, dampen the material with 60-70% methanol to prevent dust formation[5].

  • Use spark-proof tools and explosion-proof equipment to collect the dampened material[2][3].

  • Place the collected material and any contaminated absorbent paper into a sealed, vapor-tight plastic bag for disposal[5].

  • Clean the contaminated surfaces with 60-70% methanol followed by a soap and water solution[5].

4. Environmental Precautions:

  • Crucially, prevent this compound from entering drains or sewer systems[2][3].

  • Discharge into the environment must be strictly avoided due to its high aquatic toxicity[2][3].

5. Final Disposal Method:

  • The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].

  • Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

6. Decontamination of Empty Containers:

  • Empty containers should be triple-rinsed (or equivalent)[2].

  • The rinsate should be collected and treated as hazardous waste.

  • After proper decontamination, containers can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill[2]. Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing[2].

While advanced methods such as adsorption on low-cost materials like pumice stone, photodegradation, and advanced oxidation processes are subjects of research for the removal of acid dyes from wastewater, the above procedures outline the current, established best practices for laboratory-scale disposal[6]. Always prioritize safety and regulatory compliance when managing chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.